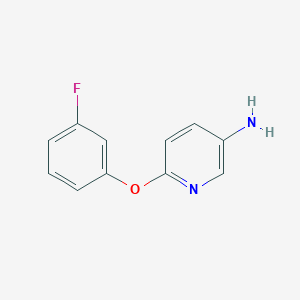

6-(3-Fluorophenoxy)pyridin-3-amine

CAS No.: 954252-97-2

Cat. No.: VC2373592

Molecular Formula: C11H9FN2O

Molecular Weight: 204.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954252-97-2 |

|---|---|

| Molecular Formula | C11H9FN2O |

| Molecular Weight | 204.2 g/mol |

| IUPAC Name | 6-(3-fluorophenoxy)pyridin-3-amine |

| Standard InChI | InChI=1S/C11H9FN2O/c12-8-2-1-3-10(6-8)15-11-5-4-9(13)7-14-11/h1-7H,13H2 |

| Standard InChI Key | ZEDOBTDHLFLYOX-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)OC2=NC=C(C=C2)N |

| Canonical SMILES | C1=CC(=CC(=C1)F)OC2=NC=C(C=C2)N |

Introduction

Chemical Identity and Structure

Molecular Identification

6-(3-Fluorophenoxy)pyridin-3-amine is uniquely identified by several systematic nomenclature systems and registry numbers, which are essential for its unambiguous identification in chemical databases and literature. The table below summarizes these key identifiers:

| Parameter | Value |

|---|---|

| CAS Registry Number | 954252-97-2 |

| Molecular Formula | C₁₁H₉FN₂O |

| Molecular Weight | 204.2 g/mol |

| IUPAC Name | 6-(3-fluorophenoxy)pyridin-3-amine |

| MDL Number | MFCD09736644 |

| European Community (EC) Number | 873-730-8 |

| DSSTox Substance ID | DTXSID60588536 |

| Wikidata ID | Q82481260 |

These identifiers provide a standardized means of referencing the compound across different chemical databases and information systems, facilitating both research and regulatory purposes .

Structural Features

The molecular structure of 6-(3-Fluorophenoxy)pyridin-3-amine consists of a pyridine ring connected to a 3-fluorophenyl group through an oxygen atom. The pyridine ring contains an amino group at the 3-position, while the phenyl ring features a fluorine atom at the meta position. This specific arrangement of atoms and functional groups is represented by the following structural descriptors:

| Structural Descriptor | Value |

|---|---|

| SMILES | C1=CC(=CC(=C1)F)OC2=NC=C(C=C2)N |

| Standard InChI | InChI=1S/C11H9FN2O/c12-8-2-1-3-10(6-8)15-11-5-4-9(13)7-14-11/h1-7H,13H2 |

| Standard InChIKey | ZEDOBTDHLFLYOX-UHFFFAOYSA-N |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

The compound features three hydrogen bond acceptor sites (the pyridine nitrogen, the ether oxygen, and the fluorine atom) and one hydrogen bond donor site (the primary amine group), contributing to its potential for intermolecular interactions .

Physical and Chemical Properties

Physical State and Appearance

At standard temperature and pressure, 6-(3-Fluorophenoxy)pyridin-3-amine exists in a liquid state. Commercial preparations of this compound typically have a purity of approximately 95% . The physical appearance and basic handling characteristics of the compound are summarized in the following table:

| Property | Value |

|---|---|

| Physical State | Liquid |

| Standard Purity | 95% |

| Storage Recommendation | Room temperature |

These physical characteristics are important considerations for laboratory handling, storage, and application of the compound in research settings .

Physicochemical Properties

The physicochemical properties of 6-(3-Fluorophenoxy)pyridin-3-amine determine its behavior in various chemical environments and biological systems. While some properties have been experimentally determined, others have been predicted through computational methods:

| Property | Value | Status |

|---|---|---|

| Melting Point | 106.98°C | Predicted |

| Boiling Point | ~361.2°C at 760 mmHg | Predicted |

| Density | ~1.3 g/cm³ | Predicted |

| Refractive Index | n₂₀D 1.61 | Predicted |

| Exact Mass | 204.20399 Da | Calculated |

These properties influence the compound's solubility, reactivity, and potential interactions with biological systems, making them crucial parameters for understanding its behavior in different applications .

Stability and Reactivity

The stability and reactivity of 6-(3-Fluorophenoxy)pyridin-3-amine are influenced by its structural features, particularly the presence of the fluorine atom and the amino group. While specific stability data is limited in the available literature, general characteristics can be inferred from its chemical structure:

The compound contains both electron-donating (amino) and electron-withdrawing (fluorine) groups, which influence its electronic distribution and reactivity. The presence of the fluorine atom at the third position of the phenyl ring may significantly affect its electronic properties and stability compared to similar non-fluorinated compounds. The primary amine group provides a reactive site for various chemical transformations, making the compound useful as a building block in organic synthesis.

Synthesis and Reactivity

Chemical Reactions

6-(3-Fluorophenoxy)pyridin-3-amine can participate in various chemical reactions, primarily through its amino group and aromatic rings:

-

Amine Reactions: The primary amine can undergo typical reactions such as acylation, alkylation, and reductive amination to form secondary amines, amides, or imines.

-

Aromatic Substitution: Both the pyridine and phenyl rings can participate in electrophilic and nucleophilic aromatic substitution reactions, though the presence of the fluorine and amino substituents will influence the regioselectivity and reactivity.

-

Coordination Chemistry: The nitrogen atoms in the molecule can act as ligands for coordination with metal ions, potentially forming complexes with interesting properties.

These reaction possibilities make 6-(3-Fluorophenoxy)pyridin-3-amine a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Biological Activity and Applications

Research and Industrial Applications

6-(3-Fluorophenoxy)pyridin-3-amine finds applications primarily in research contexts:

-

Medicinal Chemistry: The compound serves as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those targeting conditions where fluorinated aromatic compounds have shown promise.

-

Materials Science: Fluorinated aromatic compounds have applications in materials science, including the development of liquid crystals, photonic materials, and functional polymers.

-

Chemical Libraries: The compound is included in chemical libraries used for high-throughput screening in drug discovery programs, contributing to the identification of novel lead compounds.

These applications highlight the compound's utility as a versatile building block in both academic research and industrial development contexts.

Comparison with Similar Compounds

The structural relatives of 6-(3-Fluorophenoxy)pyridin-3-amine offer valuable insights into structure-activity relationships and the impact of specific structural modifications on physicochemical and biological properties:

| Compound | Key Structural Difference | Notable Impact |

|---|---|---|

| 6-(4-Chlorophenoxy)pyridin-3-amine | Chlorine at para position instead of fluorine at meta position | Different electronic effects and potential hydrogen bonding patterns |

| 6-(3-Chloro-4-fluorophenoxy)pyridin-3-amine | Additional chlorine atom and different fluorine position | Increased molecular weight (238.64 g/mol) and potentially different biological activity profile |

The presence of the fluorine atom at the meta position in 6-(3-Fluorophenoxy)pyridin-3-amine, as opposed to the para position of chlorine in the related compound, likely results in different electronic distributions across the molecule. These differences can significantly influence the compound's reactivity, binding affinity to biological targets, and physical properties .

| Supplier | Product Code | Available Quantities | Price Range (2025) |

|---|---|---|---|

| Sigma-Aldrich | LIF945291019 | 250 mg to 10 g | €192.10 - €1,740.40 |

| CymitQuimica | 10-F520355 | 1 g | Price upon request |

The pricing structure reflects the compound's specialized nature and the relatively small market demand, primarily from research institutions and pharmaceutical companies. Standard purity levels for commercial preparations are typically around 95% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume